molecular formula C13H11NS B072558 10-Methylphenothiazine CAS No. 1207-72-3

10-Methylphenothiazine

Cat. No. B072558
CAS RN: 1207-72-3
M. Wt: 213.3 g/mol
InChI Key: QXBUYALKJGBACG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 10-Methylphenothiazine and its derivatives often involves palladium-catalysed amination and Smiles rearrangement processes. These methods enable the creation of complex molecules with specific functionalities, such as fluorinated 10H-phenothiazines and their sulfone derivatives, highlighting the compound's versatility in synthetic organic chemistry (Dixit et al., 2008), (Thomas et al., 2002).

Molecular Structure Analysis

The molecular structure of 10-Methylphenothiazine derivatives can exhibit interesting features such as occupation disorder and chirality, as seen in cocrystal studies. These structural characteristics are crucial for understanding the compound's reactivity and interactions in various chemical contexts (Nikulin et al., 2008).

Chemical Reactions and Properties

10-Methylphenothiazine undergoes a range of chemical reactions, including electrochemical processes and light-emitting reactions. Its ability to generate stable radical ions makes it valuable in electrogenerated chemiluminescence studies, demonstrating its potential in creating light-emitting compounds (Lai et al., 2001).

Physical Properties Analysis

The physical properties of 10-Methylphenothiazine derivatives, such as their crystalline structure and π–π interactions, are significant for materials science applications. These properties can influence the compound's behavior in solid-state applications and its potential for use in novel materials design (Nikulin et al., 2008).

Chemical Properties Analysis

The chemical properties of 10-Methylphenothiazine, including its reactivity towards various functional groups and its role in synthesizing biologically active molecules, make it an essential compound in medicinal chemistry and pharmaceutical research. Its applications in synthesizing anti-inflammatory, analgesic, and antimicrobial compounds highlight its versatility and importance in developing new therapeutics (Kushwaha et al., 2010).

Scientific Research Applications

  • Lithium-Ion Batteries : 10-Methylphenothiazine and related molecules have been identified as stable redox shuttle additives for lithium-ion batteries. They offer protection against overcharge and overdischarge, exhibiting stability over repeated cycles (Buhrmester et al., 2006).

  • Chemical Synthesis : It's used in the synthesis of various Schiff's bases and secondary amine derivatives. This research also reviews methods for synthesizing 10-methylphenothiazine itself, offering improvements for consistent yields (Kremers & Steele, 1967).

  • Neuroprotection : Phenothiazine derivatives, like methylene blue, have shown neuroprotective actions. These compounds can function as alternative mitochondrial electron transfer carriers, enhancing cellular oxygen consumption and offering protection in models of Parkinson’s disease and stroke (Poteet et al., 2012).

  • Photochemistry : The photoionization of methylphenothiazine in microporous titanosilicates is studied, showing the production of stable cation radicals at room temperature. This research provides insights into photoinduced electron transfer processes (Krishna et al., 1999).

  • Electrochemistry : The interaction of 10-methylphenothiazine with β-cyclodextrin in aqueous solution has been studied using cyclic voltammetry and UV-vis absorption spectroscopy. This highlights the inclusion phenomena and complex formation dynamics in solvent mixtures (Dang et al., 1997).

  • Chemiluminescence : Studies show the synthesis of a compound that combines 10-methylphenothiazine with electron-accepting groups, analyzing its electrochemical behavior and potential for electrogenerated chemiluminescence (Lai et al., 2001).

  • DNA Research : Phenothiazine has been incorporated as a redox-active probe in DNA. The phenothiazine-modified uridine exhibits different optical and electrochemical properties, with preferred Watson-Crick base pairing with adenine (Wagner & Wagenknecht, 2008).

  • Pharmacology : The potential of phenothiazine derivatives as antipsychotic agents is explored, showing cytotoxicity and apoptosis induction in leukemic cells without affecting normal lymphocytes (Zhelev et al., 2004).

  • Antioxidant Activity : Phenothiazines have been studied as in vitro inhibitors of iron-dependent lipid peroxidation, demonstrating potential as cytoprotective agents (Yu et al., 1992).

  • Virus Inactivation : Photoactive phenothiazine dyes like methylene blue have been used for virus photoinactivation in blood components, highlighting their potential in transfusion medicine (Wagner, 2002).

Safety And Hazards

10-Methylphenothiazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

10-methylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBUYALKJGBACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061623
Record name 10H-Phenothiazine, 10-methyl-
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Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methylphenothiazine

CAS RN

1207-72-3
Record name 10-Methylphenothiazine
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Record name N-Methylphenothiazine
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Record name 10-Methylphenothiazine
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Record name 10H-Phenothiazine, 10-methyl-
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Record name 10H-Phenothiazine, 10-methyl-
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Record name 10-methyl-10H-phenothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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